molecular formula C34H34N2O16 B1234585 Gomphrenin-V CAS No. 16955-52-5

Gomphrenin-V

Cat. No. B1234585
CAS RN: 16955-52-5
M. Wt: 726.6 g/mol
InChI Key: PZVSGHKONASTEC-WPUGSIMNSA-N
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Description

Gomphrenin-V is an organooxygen compound. It derives from a tetracarboxylic acid.

Scientific Research Applications

Chemical Structure and Identification

  • NMR-Based Elucidation : Gomphrenin I, a betacyanin pigment related to Gomphrenin-V, was isolated from Basella alba L. fruits. Its chemical structure, including a glucopyranosyl group at the C-6 hydroxyl group, was elucidated through NMR spectroscopic analyses (Wu et al., 2013).

Antimicrobial Activities

  • Antimicrobial Properties : Betacyanin isomers, including gomphrenin derivatives from Gomphrena globosa L. flowers, were isolated and found to exhibit broad antimicrobial spectrum, with acylated betacyanins showing higher activity than non-acylated ones (Spórna-Kucab et al., 2018).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant and Anti-inflammatory Functions : The major red pigment in Basella alba fruits, identified as gomphrenin I, demonstrated potent antioxidant and anti-inflammatory properties, inhibiting nitric oxide production and decreasing PGE(2) and IL-1β secretions (Lin et al., 2010).

Stability and Degradation

  • Thermal Degradation Study : A study on Basella alba L. fruit juice revealed the thermal degradation of gomphrenin pigments, leading to decarboxylated and dehydrogenated derivatives, which are important for understanding the stability of these pigments (Kumorkiewicz & Wybraniec, 2017).

Anti-inflammatory Potential in Food and Medicine

  • Health-Promoting Antioxidants : Gomphrena globosa inflorescences showed potential as a source of anti-inflammatory compounds and antioxidants, beneficial for treating inflammatory conditions and for use in food and pharmaceutical industries (Silva et al., 2012).

Role in Functional Food

  • Decarboxylated Derivatives in Tea : Gomphrena globosa L. flowers were found to generate decarboxylated derivatives of gomphrenin pigments with health-promoting properties during tea brewing, indicating its role in functional foods (Drobnicka et al., 2020).

Chemical and Biological Properties

  • Formation of Sulfhydryl Conjugates : A study explored the formation of conjugates of oxidized betacyanin pigments with sulfhydryl scavengers, providing insights into the chemical and biological properties of gomphrenin and related pigments (Kumorkiewicz-Jamro et al., 2020).

Antioxidant Activity

  • Antioxidant Activity Evaluation : Betalain pigments, including gomphrenin type betacyanins, were evaluated for their antioxidant activity, which was found to be stronger than ascorbic acid and other standard antioxidants (Cai et al., 2003).

properties

CAS RN

16955-52-5

Product Name

Gomphrenin-V

Molecular Formula

C34H34N2O16

Molecular Weight

726.6 g/mol

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate

InChI

InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-13-20-17(12-23(25)38)11-21(33(47)48)36(20)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1

InChI Key

PZVSGHKONASTEC-WPUGSIMNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C[C@H]([N+](=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4CC([N+](=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4CC([N+](=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C4=C3)C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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